![molecular formula C18H13ClN2O2 B2986891 N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide CAS No. 1606127-56-3](/img/structure/B2986891.png)
N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-chlorobiphenyl . Biphenyls are aromatic compounds that consist of two phenyl rings. The ‘4-chloro’ indicates the presence of a chlorine atom on the fourth carbon of one of the phenyl rings .
Synthesis Analysis
While specific synthesis methods for “N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide” were not found, 4-chlorobiphenyl can be synthesized from 1,4-dichlorobenzene and phenylmagnesium bromide .Molecular Structure Analysis
The molecular structure of 4-chlorobiphenyl, a related compound, is available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Simple aromatic halogenated organic compounds, such as 4-chlorobiphenyl, are generally unreactive. Their reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis
4-Chlorobiphenyl has a molecular weight of 188.653 . It has a boiling point of 564.2 K and a triple point of 348.55 K .Wissenschaftliche Forschungsanwendungen
Cancer Research and Therapy
N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide has been explored for its potential in cancer research and therapy. For instance, its derivative, N-(4-Hydroxyphenyl)retinamide (4HPR), demonstrates cytotoxic effects against rat and human prostate cancer cells and inhibits angiogenesis, which is critical for tumor growth and metastasis (Pienta, Nguyen, & Lehr, 1993). Another study highlighted 4HPR's ability to induce apoptosis in cervical carcinoma cells through enhanced generation of reactive oxygen species, indicating its utility in cancer treatment (Suzuki et al., 1999).
Environmental Toxicology
The compound has relevance in environmental toxicology, particularly in the study of hydroxy polychlorinated biphenyls (hydroxy PCBs). Hydroxy PCBs are toxic metabolites of PCBs known for their endocrine-disrupting effects. Research has shown that fungal laccases can degrade hydroxy PCBs, offering a potential method for remediating environments contaminated with PCBs (Keum & Li, 2004).
Synthesis and Anticonvulsant Activity
N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide derivatives have been synthesized for potential therapeutic applications. One study synthesized a series of derivatives, finding that one compound exhibited significant anticonvulsant activity without neurotoxicity, demonstrating the compound's potential in developing new anticonvulsant medications (Hasan et al., 2011).
Breast Cancer Prevention
The compound has also been studied for its efficacy in the prevention of breast cancer. N-(4-Hydroxyphenyl)retinamide was found to be an effective agent for inhibiting the development of breast cancer induced by N-nitroso-N-methylurea in rats, suggesting its potential for breast cancer prevention (Moon et al., 1979).
Antimicrobial Applications
Furthermore, derivatives of N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide have shown antimicrobial activity. A synthesized series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)21-18(23)15-5-3-11-20-17(15)22/h1-11H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUBAIGTGFMEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028371 |
Source
|
Record name | N-[2-(4-Chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.